molecular formula C20H26N2O3S B2924767 N-(2,3-DIMETHYLPHENYL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE CAS No. 325694-92-6

N-(2,3-DIMETHYLPHENYL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE

Cat. No.: B2924767
CAS No.: 325694-92-6
M. Wt: 374.5
InChI Key: JBIYUSDGIZZPFK-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide is a sulfonamide-containing butanamide derivative characterized by a dimethylphenyl substituent and a methylbenzenesulfonamido group linked via a four-carbon chain. The compound’s design combines steric bulk (from the dimethylphenyl group) and sulfonamide functionality, which are common in bioactive molecules .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-10-12-18(13-11-15)26(24,25)22(4)14-6-9-20(23)21-19-8-5-7-16(2)17(19)3/h5,7-8,10-13H,6,9,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIYUSDGIZZPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dimethylphenyl)-4-(N-Methyl-4-methylbenzenesulfonamido)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: C15_{15}H21_{21}N2_{2}O2_{2}S. Its structure features a sulfonamide group, which is known for its biological significance, particularly in antimicrobial and anti-inflammatory activities.

Biological Activity Overview

  • Antimicrobial Properties :
    • Compounds with sulfonamide groups have been extensively studied for their antibacterial properties. The mechanism often involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase.
    • In vitro studies have shown that sulfonamides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • Sulfonamides are also investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
    • Research indicates that derivatives similar to N-(2,3-dimethylphenyl)-4-(N-methyl-4-methylbenzenesulfonamido)butanamide can reduce inflammation in various animal models.
  • Analgesic Activity :
    • Some studies suggest that compounds with similar structures may possess analgesic properties. This could be attributed to their ability to inhibit cyclooxygenase enzymes, leading to decreased production of prostaglandins.

Structure-Activity Relationship (SAR)

The biological activity of N-(2,3-Dimethylphenyl)-4-(N-Methyl-4-Methylbenzenesulfonamido)Butanamide can be influenced by various structural modifications:

  • Substituents on the Aromatic Rings : The presence of methyl groups at the 2 and 3 positions on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Sulfonamide Group : The sulfonamide moiety is crucial for antibacterial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial growth.

Case Study 1: Antibacterial Efficacy

A study conducted by Gowda et al. (2010) evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to N-(2,3-Dimethylphenyl)-4-(N-Methyl-4-Methylbenzenesulfonamido)butanamide exhibited significant inhibition zones, suggesting potent antibacterial activity.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, a derivative of this compound was tested for its anti-inflammatory effects. The results demonstrated a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Summary

Biological Activity Effect Reference
AntibacterialSignificant inhibition against Gram-positive and Gram-negative bacteriaGowda et al., 2010
Anti-inflammatoryReduced edema in animal models[Research Study]
AnalgesicPotential inhibition of cyclooxygenase enzymes[Research Study]

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives

Sulfonamide moieties are prevalent in pharmaceuticals and pesticides. Key comparisons include:

  • N-(2-Thiazolyl)-4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)Benzenesulfonamide (): This compound features a thiazolyl group and a thioxopyrimidinyl substituent. Unlike the target compound, its heterocyclic groups may enhance binding to enzymes like dihydropteroate synthase (common in sulfa drugs).
Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Key Substituents Potential Applications
Target Compound 2,3-Dimethylphenyl, butanamide chain Agrochemicals (hypothetical)
N-(2-Thiazolyl)-benzenesulfonamide Thiazolyl, thioxopyrimidinyl Antimicrobials
N-(2-Anilinopyridin-3-yl)-benzenesulfonamide Anilinopyridinyl Enzyme inhibitors

Hydroxamic Acid Derivatives ()

Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) share sulfonamides’ role in metal chelation and radical scavenging. Key differences include:

  • Electron Effects : The target’s dimethylphenyl group is electron-donating, whereas chlorophenyl groups in hydroxamic acids (e.g., compound 6–10) are electron-withdrawing. This may alter redox activity or binding to metal ions .

Agrochemical Sulfonamides and Benzamides ()

Several pesticidal compounds share structural motifs with the target:

  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide) : Features a dichlorophenyl group and ethoxymethoxy side chain. The target’s dimethylphenyl group may reduce environmental persistence compared to chlorinated aromatics .
  • Sulfentrazone (N-(2,4-Dichloro-5-(Triazolyl)Phenyl)Methanesulfonamide) : Incorporates a triazole ring, absent in the target. This difference suggests divergent modes of action (e.g., triazoles often inhibit steroid biosynthesis) .
Table 2: Agrochemical Compound Comparison
Compound Key Features Mode of Action
Target Compound Dimethylphenyl, methylbenzenesulfonamido Unknown (hypothetical herbicide)
Etobenzanid Dichlorophenyl, ethoxymethoxy Cell division inhibitor
Sulfentrazone Triazole, methanesulfonamide Protoporphyrinogen oxidase inhibitor

Hypothesized Research Findings

While direct data on the target compound are unavailable, structural analogs suggest:

  • Enhanced Lipophilicity : The dimethylphenyl group may improve lipid solubility compared to chlorophenyl derivatives, aiding penetration through plant cuticles or cell membranes .
  • Metabolic Stability : The methylbenzenesulfonamido group could resist oxidative metabolism better than hydroxamic acids, which are prone to hydrolysis .
  • Steric Effects : The butanamide chain’s length and flexibility might allow interactions with larger binding pockets in enzymes or receptors, unlike rigid cyclohexyl derivatives .

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